REACTION_CXSMILES
|
[OH-].[NH4+:2].[Cl:3][C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[C:8](Cl)[N:7]=[CH:6][N:5]=1>C(OCC)C.CO>[Cl:3][C:4]1[N:5]=[CH:6][N:7]=[C:8]([NH2:2])[C:9]=1[N+:10]([O-:12])=[O:11] |f:0.1|
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Name
|
|
Quantity
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670 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
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Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
670 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The addition
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Type
|
ADDITION
|
Details
|
Upon completion of addition
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Type
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FILTRATION
|
Details
|
the resulting yellow solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water and hexane
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 675 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |